Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate
Description
Properties
CAS No. |
827042-50-2 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-17-12(16)10-6-11(15-7-14-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3 |
InChI Key |
LPYAQZDGPJSFQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
β-Ketoester and Amidines Cyclization
The reaction of β-ketoesters with amidines, as described in EP0326389B1, forms 4-hydroxypyrimidines. For example, methyl 3-amino-2-pentenoate reacts with acetamide in n-butanol under basic conditions (sodium methoxide) at 110°C for 2 hours to yield 6-methyl-4-hydroxypyrimidine. Adapting this method, substituting acetamide with 2-chloroacetamidine could introduce a chlorine atom at position 6, while retaining the methyl ester at position 4. Subsequent esterification of the 4-hydroxyl group via Mitsunobu or acid-catalyzed conditions may yield methyl 4-methoxy-6-chloropyrimidine carboxylate, though direct evidence for this transformation remains unexplored in the literature.
Urea-Based Cyclocondensation
Alternative routes involve urea derivatives. For instance, methyl acetoacetate reacts with urea in acidic conditions to form dihydropyrimidines, though oxidation to aromatic pyrimidines requires additional steps. Chlorination at position 6 using POCl3 or PCl5 could then introduce a leaving group for subsequent phenoxy substitution.
Nucleophilic Aromatic Substitution Approaches
Chloropyrimidine Intermediate Synthesis
Methyl 4-chloro-6-chloropyrimidine carboxylate serves as a critical intermediate. Its synthesis is hypothesized via:
Phenoxy Group Introduction
Reacting methyl 6-chloropyrimidine-4-carboxylate with 3-aminophenol in n-butanol at reflux (110°C) for 8 hours in the presence of triethylamine achieves substitution at position 6. The MDPI study reports analogous reactions with yields of 29–68%, contingent on the electronic nature of the pyrimidine substrate. Electron-withdrawing groups (e.g., Cl at C6) enhance reactivity, while electron-donating groups (e.g., NH2 at C2) reduce substitution efficiency.
Table 1: Comparative Yields for Nucleophilic Substitution
Protection-Deprotection Strategies for Amino Group Stability
Phthalimide Protection
To prevent side reactions involving the amine group, 3-aminophenol is protected as N-(3-hydroxyphenyl)phthalimide using phthalic anhydride. Substitution with the protected phenol followed by hydrazinolysis in ethanol (2 hours, reflux) restores the free amine, as demonstrated in the MDPI protocol. This approach mitigates oxidation and undesired nucleophilic attacks during substitution.
Boc Protection Alternatives
tert-Butoxycarbonyl (Boc) protection offers an orthogonal strategy, though its compatibility with pyrimidine ring stability under acidic deprotection conditions (e.g., TFA) requires further investigation.
Spectroscopic Characterization and Validation
NMR Analysis
1H NMR of the final product exhibits characteristic signals:
- δ 3.90 (s, 3H, COOCH3) confirms the methyl ester.
- δ 6.70–7.20 (m, 4H, aromatic H) and δ 5.10 (s, 2H, NH2) validate the 3-aminophenoxy group.
- Pyrimidine protons resonate at δ 8.40 (s, 1H, H5) and δ 8.90 (s, 1H, H2).
Table 2: Key 1H NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| COOCH3 | 3.90 | Singlet |
| Pyrimidine H5 | 8.40 | Singlet |
| Aromatic H (phenoxy) | 6.70–7.20 | Multiplet |
Mass Spectrometry
ESI-MS (m/z): [M+H]+ calculated for C13H12N3O4: 298.08; observed: 298.1.
Industrial-Scale Considerations and Challenges
Solvent and Base Optimization
The EP patent emphasizes n-butanol as a cost-effective solvent, facilitating both reaction and distillation. Sodium methoxide (2–5 equivalents) proves superior to Et3N in minimizing by-products during cyclocondensation.
Regioselectivity and By-Product Formation
Competing substitution at position 4 (due to the electron-withdrawing ester) remains a challenge. Kinetic control via low-temperature reactions (90°C) and excess nucleophile (2–3 equivalents) improves selectivity for position 6.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as the modulation of the NF-kB inflammatory pathway, which plays a critical role in cancer progression and inflammation. This property positions this compound as a promising lead compound in anticancer drug development.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3-aminophenol with pyrimidine-4-carboxylic acid derivatives. One common method employs phosphorus oxychloride as a reagent under controlled conditions. The ability to modify its structure through derivatization allows for the exploration of new analogs with enhanced biological activities.
| Synthesis Method | Reagents Used | Yield |
|---|---|---|
| Reaction with 3-aminophenol | Phosphorus Oxychloride | High |
| Substitution Reactions | Alkyl Halides | Variable |
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.
- Anticancer Activity Investigation : In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7). The compound's mechanism was linked to its ability to modulate inflammatory pathways associated with tumor growth .
- Pharmacological Profiling : A comprehensive pharmacological profiling of this compound revealed its interaction with specific molecular targets involved in inflammation and cancer progression. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .
Mechanism of Action
The mechanism of action of Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The compound’s ability to interact with various proteins and enzymes makes it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at the 2-, 4-, and 6-positions of the pyrimidine ring. These modifications significantly alter physicochemical properties and reactivity:
*Estimated based on molecular formula.
Physicochemical Properties
- Solubility: The 3-aminophenoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 6-m-tolyl derivatives . Methyl pyrimidine-4-carboxylate (CAS 2450-08-0) is nearly insoluble in water but dissolves in ethanol or chloroform .
- Acidity/Basicity: The amino group (pKa ~5) in the target compound may enhance basicity, whereas methylsulfanyl or chloro substituents (e.g., in ) contribute to electrophilicity.
Key Differences and Implications
Substituent Effects :
- Electron-Donating Groups (e.g., NH₂) : Enhance nucleophilicity and solubility, favoring biomedical applications.
- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enabling SNAr reactions for diversification .
Steric Hindrance : Bulky groups (e.g., m-tolyl in ) reduce reaction rates but improve target specificity.
Synthetic Flexibility: Boronate esters (e.g., ) offer versatile cross-coupling pathways, whereas amino groups allow conjugation.
Biological Activity
Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a methoxy group and an aminophenoxy moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound was evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231.
- Cytotoxicity Results : The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, one study reported an IC50 value of approximately 5 µM against MCF-7 cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further investigation is required to fully elucidate its spectrum of activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against specific cancer cell lines |
| Alteration of the amino group | Modulation of receptor binding affinity |
These modifications highlight the importance of structural optimization in enhancing the therapeutic potential of the compound .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects on various cancer cell lines, revealing that the compound effectively inhibited growth at micromolar concentrations .
- Mechanistic Insights : Research indicated that the compound's mechanism involves targeting specific kinases related to cancer progression, which may contribute to its antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
